molecular formula C19H19ClN2O3 B6577502 1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 369398-09-4

1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No. B6577502
CAS RN: 369398-09-4
M. Wt: 358.8 g/mol
InChI Key: QSVMZPTXYNRPSN-UHFFFAOYSA-N
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Description

The compound “1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” belongs to a class of organic compounds known as pyrazolines . Pyrazolines are heterocyclic compounds with a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one double bond . They are known for their wide range of biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazoline ring attached to a phenyl ring at one end and an ethanone group at the other. The phenyl ring is substituted with a chloro group at the 4-position and a dimethoxyphenyl group at the 3-position .


Chemical Reactions Analysis

Pyrazolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that this compound can undergo would depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro and dimethoxyphenyl substituents would likely affect its polarity, solubility, and reactivity .

Scientific Research Applications

Material Science and Organic Electronics

F0877-0008 has been investigated for its potential use in material science and organic electronics. Researchers explore its electronic properties, such as energy levels, charge transport, and stability. The compound’s unique structure may contribute to the development of efficient organic semiconductors for flexible displays, solar cells, and transistors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activities. It could also involve the development of new derivatives with improved properties or activities .

properties

IUPAC Name

1-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-12(23)22-17(13-4-7-15(20)8-5-13)11-16(21-22)14-6-9-18(24-2)19(10-14)25-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVMZPTXYNRPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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